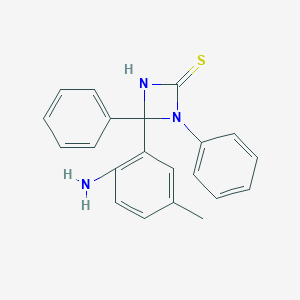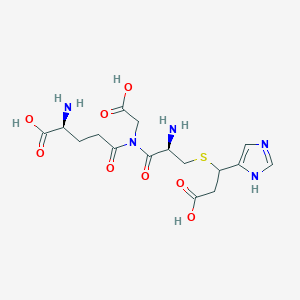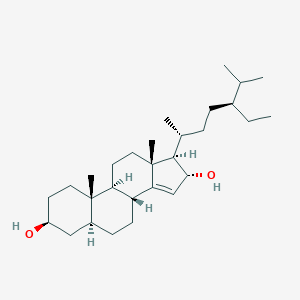
5-chloro-N-(3-pyridinyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-pyridinyl)-1-naphthamide, also known as CPN, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPN is a small molecule that belongs to the class of naphthamide derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-pyridinyl)-1-naphthamide is not fully understood, but studies have suggested that it targets specific signaling pathways that are involved in cell growth and survival. 5-chloro-N-(3-pyridinyl)-1-naphthamide has been shown to inhibit the activity of certain enzymes that are essential for cancer cell survival, leading to apoptosis. 5-chloro-N-(3-pyridinyl)-1-naphthamide also modulates the expression of certain genes that are involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
5-chloro-N-(3-pyridinyl)-1-naphthamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N-(3-pyridinyl)-1-naphthamide inhibits the growth of cancer cells by inducing apoptosis. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 5-chloro-N-(3-pyridinyl)-1-naphthamide has a low toxicity profile and is well-tolerated, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-N-(3-pyridinyl)-1-naphthamide in lab experiments is its high purity and yield, which makes it a reliable compound for scientific research. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have low toxicity and is well-tolerated in vivo, making it a suitable candidate for further development. However, one of the limitations of using 5-chloro-N-(3-pyridinyl)-1-naphthamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-(3-pyridinyl)-1-naphthamide. One potential direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another potential direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-N-(3-pyridinyl)-1-naphthamide and its potential side effects. Overall, 5-chloro-N-(3-pyridinyl)-1-naphthamide has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
Métodos De Síntesis
5-chloro-N-(3-pyridinyl)-1-naphthamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-1-naphthol with 3-pyridinecarboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is purified through column chromatography to obtain 5-chloro-N-(3-pyridinyl)-1-naphthamide in its pure form. The synthesis of 5-chloro-N-(3-pyridinyl)-1-naphthamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-pyridinyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of 5-chloro-N-(3-pyridinyl)-1-naphthamide is its ability to inhibit the growth of cancer cells. Studies have shown that 5-chloro-N-(3-pyridinyl)-1-naphthamide induces apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Nombre del producto |
5-chloro-N-(3-pyridinyl)-1-naphthamide |
|---|---|
Fórmula molecular |
C16H11ClN2O |
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
5-chloro-N-pyridin-3-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H11ClN2O/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(20)19-11-4-3-9-18-10-11/h1-10H,(H,19,20) |
Clave InChI |
OEZYIHDTUHYUFF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |
SMILES canónico |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)


![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)

